(5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-[(1E)-2-Phenylethenyl]-5-[(3-Propoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound with a unique structure that combines elements of triazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(1E)-2-Phenylethenyl]-5-[(3-Propoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include phenylhydrazine, carbon disulfide, and various aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[(1E)-2-Phenylethenyl]-5-[(3-Propoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-2-[(1E)-2-Phenylethenyl]-5-[(3-Propoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-2-[(1E)-2-Phenylethenyl]-5-[(3-Propoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features and are used in the production of dyes and herbicides.
Phenolic Compounds: Similar in their aromatic structure and potential biological activities.
Uniqueness
(5E)-2-[(1E)-2-Phenylethenyl]-5-[(3-Propoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is unique due to its combination of triazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(5E)-2-[(E)-2-phenylethenyl]-5-[(3-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3O2S/c1-2-13-27-18-10-6-9-17(14-18)15-19-21(26)25-22(28-19)23-20(24-25)12-11-16-7-4-3-5-8-16/h3-12,14-15H,2,13H2,1H3/b12-11+,19-15+ |
InChI Key |
WGNPCTTYVGRLEG-IHFZGXTKSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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